molecular formula C4H6O2 B569076 gamma-Butyrolactone-13C4 CAS No. 848486-92-0

gamma-Butyrolactone-13C4

Cat. No. B569076
M. Wt: 90.059
InChI Key: YEJRWHAVMIAJKC-JCDJMFQYSA-N
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Description

Gamma-Butyrolactone (GBL) is a furan compound with a carbonyl group, forming a cyclic lactone . It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate . It is also used as a pharmacological agent and solvent .


Synthesis Analysis

Synthetic methods for γ-butyrolactones have received significant attention due to their broad spectrum of biological and pharmacological activities . Recent advances in the construction of γ-butyrolactone have been classified based on the bond formation in γ-butyrolactone . The most universal synthetic method for γ-butyrolactone is intramolecular esterification .


Molecular Structure Analysis

Gamma-butyrolactone is a butan-4-olide that is tetrahydrofuran substituted by an oxo group at position 2 . It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate .


Chemical Reactions Analysis

The construction of γ-butyrolactone has been classified based on the bond formation in γ-butyrolactone between (i) C5-O1 bond, (ii) C4-C5 and C2-O1 bonds, (iii) C3-C4 and C2-O1 bonds, (iv) C3-C4 and C5-O1 bonds, (v) C2-C3 and C2-O1 bonds, (vi) C3-C4 bond, and (vii) C2-O1 bond .


Physical And Chemical Properties Analysis

GBL is a colorless liquid free of suspended matter . It is miscible with water and hydrocarbons . It is a strong mucous membrane irritant, as well as a mild skin irritant .

Scientific Research Applications

Streptomyces Signalling Molecules

Gamma-butyrolactones, including isotopically labeled versions like GBL-13C4, are pivotal in the regulation of antibiotic production and morphological differentiation in Streptomyces species. These small signalling molecules interact with specific receptors to control the biosynthesis of antibiotics, highlighting their importance in understanding microbial communication and secondary metabolite regulation (Takano, 2006).

Food Safety Risk Assessment

The transformation of GBL into gamma-hydroxybutyric acid (GHB) in beverages poses a significant food safety risk. Research utilizing quantitative 13C-NMR techniques, which could include isotopically labeled GBL like GBL-13C4, has shown that pH and temperature are critical factors in this transformation process. This underscores the importance of monitoring and controlling these factors to ensure food safety (Jin et al., 2020).

Polymer Research

Gamma-butyrolactone is a key precursor for the synthesis of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)], a biodegradable polymer with significant potential in medical and environmental applications. Studies involving Cupriavidus species have demonstrated the feasibility of using GBL as a carbon source for producing P(3HB-co-4HB), which could potentially extend to isotopically labeled versions like GBL-13C4 for tracing and studying polymer synthesis pathways (Amirul et al., 2008).

Synthetic Chemistry

GBL-13C4 can play a crucial role in synthetic chemistry, especially in the catalytic asymmetric synthesis of butenolides and butyrolactones. These compounds are foundational to many natural products and synthetic molecules with significant biological activities. Recent advances in asymmetric synthesis techniques have leveraged GBL and its derivatives, including isotopically labeled forms, to create enantiomerically pure compounds for pharmaceutical research and development (Mao et al., 2017).

Safety And Hazards

GBL is harmful if swallowed and causes serious eye damage . It may cause drowsiness or dizziness . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

With increased environmental concerns and the rising demands for sustainable polymers, studies on ring-opening polymerization (ROP) of cyclic esters have been developed . Gamma-butyrolactone, a renewable monomer derived from succinic acid, could be an alternative for the chemical synthesis of the biopolyester poly (γ-butyrolactone), a structural equivalent of poly (4-hydroxybutyrate), which is obtained from a bacterial fermentation process .

properties

IUPAC Name

(2,3,4,5-13C4)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJRWHAVMIAJKC-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH2][13C](=O)O[13CH2]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745818
Record name (~13~C_4_)Oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.060 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71309290

CAS RN

848486-92-0
Record name (~13~C_4_)Oxolan-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID50745818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 848486-92-0
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Synthesis routes and methods I

Procedure details

430 parts of 4-butyrolactone and 47 parts of trimethylbenzylammonium chloride are initially taken in a 1 l stirred reactor which is equipped with a thermometer, inlet tubes for phosgene and hydrogen chloride and 2 low-temperature coolers set at -20° C. and -70° C. respectively. The mixture is heated to 130° C. 560 parts of phosgene and 120 parts of hydrogen chloride are passed in over 5.5 hours. Thereafter, nitrogen is passed in until the reaction mixture no longer contains any phosgene. Working up by distillation gives 620 g of 4-chlorobutyryl chloride and 30.5 g of butyrolactone. The distillation residue of 75 g, which consists of the catalyst and chlorobutyroyloxybutyryl chloride, can be reused for further batches. The yield of 4-chlorobutyryl chloride is 88 mol %, based on butyrolactone used.
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Synthesis routes and methods II

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A solution of 2-benzoylpyrrole (II, 20.0 g, 117 mmoles) in 50 mL of anhydrous tetrahydrofuran was added dropwise to a nitrogen blanketed stirred suspension of sodium hydride (129 mmoles) in 300 mL of anhydrous tetrahydrofuran over the course of 30 minutes. The reaction mixture was stirred under a nitrogen atmosphere for 1 hour after which gas evolution had ceased. The tetrahydrofuran was then evaporated under reduced pressure to leave the 1-sodio-2-benzoylpyrrole as a yellow solid gamma-Butyrolactone (11.0 g, 128 mmoles) was added to the solid and this mixture was protected from moisture with a calcium sulfate drying tube and heated to 135° C. for 5 hours. After being cooled to room temperature, the resulting solid was dissolved in 1% aqueous sodium hydroxide (500 mL) and extracted with ethyl ether (2×300 mL). The aqueous phase was then acidified to pH 2 by dropwise addition of concentrated hydrochloric acid with vigorous stirring. The acidified aqueous solution was extracted with two portions of ethyl acetate (350 mL, 150 mL) and the combined ethyl acetate extracts were dried over anhydrous sodium sulfate and evaporated under reduced pressure to give 4-(2-benzoylpyrrol-1-yl)butyric acid (III, 27.61 g, 92%). 1H NMR (CDCl3): delta 2.18 (m, 2H), 2.40 (t, J=7 Hz), 4.48 (t, J=7 Hz, 2H), 6.17 (m, 1H), 6.75 (m, 1H); 6.99 (m, 1H), 7.41-7.55 (complex m, 3H), 7.77 (m, 2H). This acid was of sufficient purity to proceed with the esterification step without further purification.
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Synthesis routes and methods III

Procedure details

In a manner similar to that described in Example 1 15 mL/h of 2,5-dihydrofuran and 32 mL/h of water were passed at 220° C. over 149 g of a catalyst containing copper and magnesium on silicon dioxide (composition: copper, calculated as Cuo: 43.0 wt %; magnesium, calculated as MgO: 18.0 wt %; silicate, calculated as SiO2 : 35.0 wt %; barium, calculated as BaO: 1 wt %; chromium, calculated as Cr2O3 : 0.6 wt %; zinc, calculated as ZnO: 0.4 wt %; sodium, calculated as Na2O: 0.2 wt %; the remainder being predominantly carbonate; all data based on the total weight of the catalyst; prepared by concurrent precipitation from a solution of the metal salts and sodium silicate (waterglass) with sodium carbonate, drying of the precipitate, extrusion to extrudates using talcum as molding auxiliary and calcination at 500° C., and reduction in a manner similar to that described in Example 1). At a conversion of 97%, γ-butyrolactone was obtained with a selectivity of 85% (2,3-dihydrofuran: 1.4%; furan: 3%; tetrahydrofuran: 9%; n-butanol: 1%; remainder: small amounts of various non-analyzed low-boiling fractions).
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Synthesis routes and methods IV

Procedure details

In a manner similar to that described in Example 1 10 mL/h of 2,3-dihydrofuran and 8 mL/h of water were passed at 220° C. in a stream of carrier gas comprising 13 L/h of hydrogen over 47 g of the rhenium-on-activated charcoal catalyst described in Example 5 (reactor volume: 100 mL). At a conversion of 99.5%, γ-butyrolactone was formed with a selectivity of 98% (tetrahydrofuran: 0.3%; 4-hydroxybutyraldehyde: 0.5%; remainder: small amounts of various non-analyzed low-boiling fractions).
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Synthesis routes and methods V

Procedure details

In a manner similar to that described in Example 1, 16 mL/h of 2,5-dihydrofuran and 30 mL/h of water were passed at 230° C. over 253 g of the commercially available copper chromite catalyst marketed by Suedchemie, Munich and bearing the connotation G 22 (composition according to sales brochure: 37% of Cu; 46% of Cr2O3 ; 13% of BaO; reduction in a manner similar to that described in Example 1). At a conversion of 71%, γ-butyrolactone was formed with a selectivity of 67% (2,3-dihydrofuran: 8%; furan: 3%; tetrahydrofuran: 2%; n-butanol: 1%; 4-hydroxybutyraldehyde: 0.5%; remainder: various non-analyzed low-boiling fractions).
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